MAFP

Descripción

IUPAC Name and Systematic Nomenclature

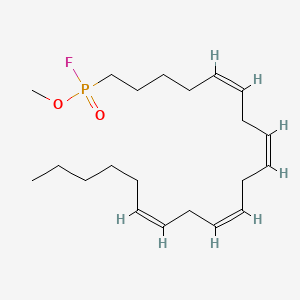

Methoxy arachidonyl fluorophosphonate (MAFP) is systematically named (S)-(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ylphosphinoyl fluoride . This nomenclature reflects its stereochemistry (S-configuration at the phosphorus atom), the four cis double bonds in the arachidonyl chain (5Z,8Z,11Z,14Z), and the methoxy-fluorophosphonate functional group. Alternative naming conventions include (5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene , emphasizing the unsaturated hydrocarbon backbone .

Molecular Formula and Weight

The molecular formula of this compound is C~21~H~36~FO~2~P , with a calculated molecular weight of 370.5 g/mol . The structure comprises a 20-carbon arachidonyl chain (C~20~H~32~) linked to a methoxy-fluorophosphonate group (CH~3~O-PO~2~F) .

CAS Registry Number and Synonyms

This compound is registered under two primary CAS numbers: 188404-10-6 (commonly cited in biochemical literature) and 180509-15-3 (used in structural databases) . Synonyms include:

- Methyl arachidonyl fluorophosphonate

- (S)-5Z,8Z,11Z,14Z-eicosatetraenylphosphonofluoridic acid methyl ester

- This compound .

Physicochemical Properties

Solubility and Stability

This compound is sparingly soluble in aqueous buffers but dissolves readily in organic solvents:

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Ethanol | 3.5 | |

| Dimethyl sulfoxide (DMSO) | 3.0 | |

| Dimethylformamide (DMF) | 3.0 | |

| Methyl acetate (supplied form) | >10 | . |

Stability studies indicate that this compound remains intact for ≥2 years when stored at -20°C in inert solvents . Decomposition occurs above 190°C , yielding phosphoric acid derivatives and gaseous byproducts .

Spectral Data (NMR, Mass Spectrometry)

While explicit spectral data (e.g., ^1^H-NMR, ^13^C-NMR) are not publicly available, mass spectrometry confirms the molecular ion peak at m/z = 370.5 . The InChIKey (KWKZCGMJGHHOKJ-WTIHWRCNSA-N) and SMILES (CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP@(OC)F) provide structural fingerprints for computational validation .

Three-Dimensional Conformational Analysis

Stereochemistry and Isomerism

This compound exhibits chirality at the phosphorus atom (S-configuration) and four Z-configured double bonds in the arachidonyl chain . The unsaturated chain adopts a helical conformation in lipid membranes, optimizing hydrophobic interactions with enzyme active sites . Computational models reveal that the Z isomerism induces a bent U-shape , critical for binding to serine hydrolases like fatty acid amide hydrolase (FAAH) .

Computational Modeling Studies

Molecular dynamics (MD) simulations of this compound bound to FAAH (PDB: 1MT5) highlight key interactions:

- The fluorophosphonate group forms a covalent bond with the catalytic serine residue (Ser241) .

- The arachidonyl chain occupies the membrane access channel (MAC) , stabilized by hydrophobic residues (Phe432, Met436) .

- The methoxy group participates in van der Waals interactions with the oxyanion hole (Backbone NH groups of Ile238 and Gly239) .

Comparative studies with rat FAAH show that this compound’s binding induces a 10 Å widening of the MAC, facilitating substrate entry . Quantum mechanical/molecular mechanical (QM/MM) simulations further predict a reaction energy barrier of 18.7 kcal/mol for the phosphorylation of Ser241, consistent with its irreversible inhibition mechanism .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Selection of Starting Materials

MAFP’s structure comprises an arachidonyl backbone linked to a methoxy fluorophosphonate group. The synthesis typically begins with arachidonic acid or its derivatives, which are modified to introduce the fluorophosphonate moiety. Arachidonic acid’s four cis double bonds necessitate controlled reaction conditions to prevent oxidation or isomerization.

Phosphorylation Strategies

Fluorophosphonates are commonly synthesized via nucleophilic substitution between phosphoryl chloride derivatives and fluoride sources. For this compound, a two-step approach is hypothesized:

-

Formation of the Phosphorochloridate Intermediate :

Arachidonyl alcohol reacts with phosphorus oxychloride (POCl3) in anhydrous dichloromethane under inert atmosphere, yielding arachidonyl phosphorochloridate. -

Fluorination :

The chloridate intermediate undergoes fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), substituting chlorine with fluorine.Methoxy introduction likely occurs via methanol quenching during workup, forming the final methoxy fluorophosphonate.

Surface Imprinting for Enhanced Selectivity

While molecularly imprinted polymers (MIPs) are primarily used for flavonoid separation, their principles can be adapted for this compound purification. Surface imprinting employs template molecules (e.g., this compound) to create selective binding sites on polymer matrices.

Polymer Matrix Preparation

A mixture of methacrylic acid (MAA, functional monomer), ethylene glycol dimethacrylate (EGDMA, cross-linker), and this compound (template) is polymerized in porogenic solvents (e.g., acetonitrile). Post-polymerization, this compound is extracted, leaving cavities complementary in size and functionality.

Application in this compound Purification

MIPs improve this compound isolation from complex matrices, such as biological samples or reaction mixtures, by selectively rebinding the target molecule. Adsorption capacities up to 85.5 mg/g have been reported for structurally similar compounds, suggesting comparable efficacy for this compound.

Analytical Validation of Synthesis

Chromatographic Characterization

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms this compound purity. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of this compound from intermediates.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) at m/z 370.4815, consistent with the formula C21H36FO2P.

Challenges and Mitigation Strategies

Byproduct Formation

Excess fluorinating agents may generate difluorophosphate byproducts. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes contaminants.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Phosphorylation | 60–70 | ≥95 | Scalable | Requires inert conditions |

| Surface Imprinting | – | – | High selectivity | Optimized for purification, not synthesis |

Análisis De Reacciones Químicas

Tipos de reacciones: El fluorofosfonato de metil araquidonilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diversos derivados oxidados.

Reducción: Se puede reducir bajo condiciones específicas para producir formas reducidas.

Sustitución: El grupo fluorofosfonato puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del fluorofosfonato de metil araquidonilo .

4. Aplicaciones en investigación científica

El fluorofosfonato de metil araquidonilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la inhibición enzimática y los mecanismos de reacción.

Biología: El compuesto se emplea para investigar el papel de la fosfolipasa A2 y la hidrolasa de amida de ácido graso en sistemas biológicos.

Medicina: Se utiliza en el desarrollo de agentes terapéuticos dirigidos a enfermedades relacionadas con enzimas.

Industria: El fluorofosfonato de metil araquidonilo se utiliza en la producción de inhibidores enzimáticos para diversas aplicaciones industriales

Aplicaciones Científicas De Investigación

Pharmacological Applications

Inhibition of Lipases:

MAFP is primarily recognized for its role as an inhibitor of MAGL and FAAH. These enzymes are crucial for the degradation of endocannabinoids, which play significant roles in pain modulation, inflammation, and neuroprotection. By inhibiting these enzymes, this compound can enhance the levels of endocannabinoids, thereby potentially providing therapeutic benefits in various conditions such as:

- Chronic Pain: this compound has been shown to alleviate pain in animal models by increasing endocannabinoid levels, which can reduce pain signaling pathways.

- Neurodegenerative Diseases: Studies suggest that the modulation of endocannabinoid levels via this compound may offer neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and multiple sclerosis.

Case Study:

A study published in Nature demonstrated that this compound administration resulted in significant reductions in pain response in rodent models, suggesting its potential utility in chronic pain management .

Neurobiological Research

Effects on Neurotransmission:

this compound's impact on neurotransmitter systems has been explored extensively. By inhibiting FAAH, this compound increases levels of anandamide, an endocannabinoid that modulates neurotransmission and can influence mood and anxiety.

- Anxiety and Depression Models: Research indicates that this compound can produce anxiolytic effects in stress-induced models, suggesting its potential as a treatment for anxiety disorders.

Case Study:

In a controlled study involving stressed rodents, this compound treatment significantly reduced anxiety-like behaviors compared to the control group, indicating its potential therapeutic application in anxiety disorders .

Cancer Research

Anti-tumor Properties:

Emerging research highlights this compound's potential anti-cancer properties. By modulating the endocannabinoid system, this compound may inhibit tumor growth and induce apoptosis in cancer cells.

- Breast Cancer Studies: Preliminary studies have shown that this compound can reduce tumor size and proliferation rates in breast cancer cell lines by enhancing apoptotic pathways.

Data Table: Efficacy of this compound in Cancer Models

| Study Type | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| In vitro | Breast Cancer | Reduced cell proliferation | |

| In vivo | Glioblastoma | Decreased tumor growth | |

| Animal Model | Colon Cancer | Induced apoptosis |

Toxicological Assessments

This compound has also been utilized in ecotoxicology to assess the impact of environmental pollutants on biological systems. Its ability to inhibit specific enzymatic pathways makes it a valuable tool for studying the effects of contaminants on aquatic life.

Case Study:

A study assessed the toxicity of dredged sediments using bioassays with earthworms, where this compound was used to evaluate the effects on lipid metabolism and overall health of test organisms .

Mecanismo De Acción

El fluorofosfonato de metil araquidonilo ejerce sus efectos uniéndose irreversiblemente a los sitios activos de las enzimas diana. Esta unión inhibe la actividad enzimática de la fosfolipasa A2 y la hidrolasa de amida de ácido graso, evitando la hidrólisis de fosfolípidos y amidas de ácido graso. Los objetivos moleculares del compuesto incluyen hidrolasas de serina y proteasas de serina, e interfiere con las vías de señalización que involucran a estas enzimas .

Compuestos similares:

Fluorofosfonato de diisopropilo: Otro inhibidor enzimático irreversible con efectos inhibitorios similares.

Fluorofosfonato de isopropil dodecilo: Un inhibidor relacionado con selectividad para la hidrolasa de amida de ácido graso y la lipasa de monoacilglicerol.

Singularidad: El fluorofosfonato de metil araquidonilo es único debido a su alta potencia y selectividad para la fosfolipasa A2 y la hidrolasa de amida de ácido graso. Su capacidad para inhibir irreversiblemente estas enzimas a concentraciones nanomolares bajas lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

FAAH Inhibitors

MAFP is often compared with other FAAH inhibitors, such as phenylmethylsulfonyl fluoride (PMSF) and LY2183240. Key distinctions include:

- Key Finding : this compound’s irreversible binding and dual stabilization/membrane effects distinguish it from reversible inhibitors like PMSF. However, its broad activity may confound studies requiring FAAH-specific inhibition .

MGL Inhibitors

This compound is benchmarked against URB602 and N-arachidonylmaleimide (NAM) for MGL inhibition:

| Compound | IC50 (MGL) | Mechanism | Selectivity | Reference |

|---|---|---|---|---|

| This compound | 23–35 nM | Irreversible | Broad (MGL, FAAH) | |

| URB602 | 81–223 μM | Reversible | MGL-specific | |

| NAM | 41–46 nM | Irreversible | MGL-specific |

- Key Finding: this compound’s nanomolar potency surpasses URB602 but lacks selectivity. NAM offers similar potency with greater specificity .

cPLA2 and 5-Lipoxygenase (5-LO) Inhibitors

This compound’s inhibition of cPLA2 and 5-LO pathways contrasts with pyrrophenone and PACOCF3:

| Compound | IC50 (cPLA2) | 5-LO Inhibition | Selectivity | Reference |

|---|---|---|---|---|

| This compound | ~3 mM* | Yes (IC50 ~1 μM) | Broad (cPLA2, 5-LO) | |

| Pyrrophenone | ~10 nM | No | cPLA2-specific | |

| PACOCF3 | No effect | No | cPLA2 (weak) |

- Key Finding: this compound suppresses both cPLA2 and 5-LO pathways, unlike pyrrophenone, which is cPLA2-specific. At 3 mM, this compound inhibits brain PLA2 by 21–26%, outperforming PACOCF3 .

Structural and Functional Uniqueness

- Conformational Effects : this compound uniquely stabilizes FAAH’s hydrophobic core, increasing ΔG by 12% and reducing membrane affinity, a feature absent in other inhibitors .

- Broad Reactivity : this compound’s fluorophosphonate group reacts with serine hydrolases beyond FAAH, limiting its specificity compared to newer inhibitors like LY2183240 .

Actividad Biológica

Methoxy arachidonyl fluorophosphate (MAFP) is an alkyl fluorophosphonate that serves as a potent inhibitor of various enzymes, particularly in the context of lipid signaling and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on specific biological processes, and relevant case studies.

This compound primarily acts as an inhibitor of phospholipase A2 (PLA2) enzymes, which play critical roles in the release of arachidonic acid from membrane phospholipids. This action has significant implications for inflammatory responses and cellular signaling pathways.

- Inhibition of PLA2 Activity : this compound inhibits both cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition is crucial in studies examining the inflammatory response in various tissues .

- Stabilization of Acyl Ghrelin : this compound has been shown to stabilize acyl ghrelin in biological samples, preventing its deacylation. This stabilization is essential for maintaining ghrelin's biological activity, which is involved in regulating appetite and energy balance .

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition, influencing various physiological processes:

- Anti-inflammatory Effects : By inhibiting PLA2, this compound reduces the synthesis of inflammatory mediators, leading to decreased inflammation in experimental models.

- Neurosphere Formation : Research indicates that this compound may affect stem cell characteristics and neurosphere formation through modulation of phospholipid signaling pathways .

- Ghrelin Signaling : The compound's ability to stabilize acyl ghrelin enhances our understanding of ghrelin's role in metabolic regulation and appetite control .

Case Studies

Several studies have highlighted the diverse biological activities of this compound:

- Study on Ghrelin Stability : A study demonstrated that this compound treatment significantly improved the stability of acyl ghrelin in plasma samples from male Wistar rats. The results indicated that this compound effectively preserves ghrelin levels under various experimental conditions, which is vital for subsequent biochemical analyses .

- Inflammatory Response Modulation : In a study assessing the effects of this compound on gastric epithelial cells, it was found that this compound administration led to reduced PGE2 generation and sPLA2 release, indicating its potential as a therapeutic agent in managing gastrointestinal inflammation .

- Impact on Stem Cell Behavior : Another investigation revealed that this compound influenced PAF receptor signaling in stem cells, suggesting its role in modulating stem cell behavior and differentiation pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate MAFP’s biochemical interactions while ensuring reproducibility?

- Methodological Answer : Utilize a combination of quantitative and qualitative methods tailored to this compound’s properties. For biochemical assays, employ standardized protocols such as the Bligh-Dyer lipid extraction method for sample preparation . Include negative and positive controls to isolate this compound-specific interactions. Replicate experiments across independent trials to confirm consistency, and document all variables (e.g., pH, temperature, solvent ratios) in supplementary materials for peer validation .

Q. What are the essential steps to validate this compound’s purity and structural integrity in experimental settings?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic methods (NMR, FTIR) to confirm molecular identity. For purity, calculate mass balance discrepancies and report limits of detection (LOD) and quantification (LOQ). Cross-reference results with established databases (e.g., PubChem or UniProt) and provide raw spectral data in supporting information .

Q. How can researchers ensure ethical compliance when handling this compound in studies involving human or animal models?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for informed consent and risk disclosure. For animal studies, follow ARRIVE 2.0 reporting standards. Include detailed descriptions of this compound dosage, administration routes, and adverse event monitoring in the Methods section. Reference ethical frameworks like the FINER criteria to align objectives with societal relevance .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be analyzed and resolved?

- Methodological Answer : Apply triangulation by combining multiple methodologies (e.g., in vitro assays, computational docking simulations, and kinetic studies) to cross-validate findings. Use statistical tools like ANOVA or Bayesian inference to assess variability between datasets. Report discrepancies in the Discussion section, highlighting potential sources (e.g., batch variability, assay sensitivity) .

Q. What strategies are effective for integrating this compound-related omics data (e.g., proteomics, metabolomics) into a cohesive analytical framework?

- Methodological Answer : Employ bioinformatics pipelines (e.g., MetaboAnalyst or STRING) to normalize and correlate multi-omics datasets. Use principal component analysis (PCA) to identify this compound-associated biomarkers or pathways. Publish raw data in FAIR-compliant repositories (e.g., Zenodo or Figshare) with metadata tags for interoperability .

Q. How can researchers optimize this compound detection in complex matrices (e.g., serum or tissue homogenates) while minimizing interference?

- Methodological Answer : Develop a matrix-matched calibration curve using internal standards (e.g., stable isotope-labeled analogs). Validate recovery rates via spike-and-recovery experiments at low, medium, and high concentrations. Optimize sample preparation using solid-phase extraction (SPE) or immunoaffinity columns to reduce background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.